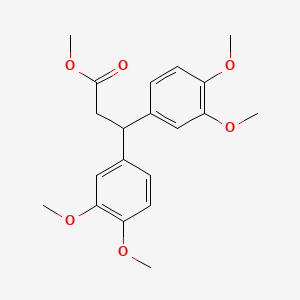

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate

Description

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate (CAS: 632292-73-0) is a bis-aromatic ester characterized by two 3,4-dimethoxyphenyl groups attached to the central propanoate backbone.

Properties

IUPAC Name |

methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-22-16-8-6-13(10-18(16)24-3)15(12-20(21)26-5)14-7-9-17(23-2)19(11-14)25-4/h6-11,15H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEFLUWWKPXOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)OC)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate can be synthesized from methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate through a series of chemical reactions. The process typically involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of biochemical pathways and interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact mechanism may vary based on the specific application and conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to three key analogs:

Methyl 3-(3,4-dimethoxyphenyl)propanoate (CAS: 27798-73-8; ): A mono-substituted methyl ester.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Physicochemical and Crystallographic Properties

- Lipophilicity: The bis-substituted target compound exhibits higher lipophilicity (logP ~3.5 estimated) compared to mono-substituted analogs (logP ~2.0–2.5), impacting solubility and bioavailability.

- Crystallography : The phosphanyl-amide derivative displays a staggered conformation with weak hydrogen bonds (C21—H21⋯O4) forming layered structures, unlike the target compound, which lacks such detailed crystallographic data .

Biological Activity

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 306.31 g/mol

- CAS Number : 27798-73-8

The compound features two methoxy-substituted phenyl groups attached to a propanoate backbone, contributing to its lipophilicity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

The antioxidant activity is primarily attributed to the presence of methoxy groups on the phenyl rings, which enhance electron donation capabilities. This property allows the compound to scavenge free radicals effectively.

Comparative Studies

In comparative studies, methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate demonstrated a DPPH radical scavenging activity comparable to established antioxidants like ascorbic acid. The following table summarizes the antioxidant activities of various compounds:

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate | 75% | |

| Ascorbic Acid | 80% | |

| Other Antioxidants | Varies |

Anticancer Activity

The anticancer potential of methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate has been explored in several studies focusing on various cancer cell lines.

Case Studies

-

Breast Cancer (MDA-MB-231) :

- The compound was tested against triple-negative breast cancer cells (MDA-MB-231) using the MTT assay.

- Results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC value of approximately 30 µM.

-

Glioblastoma (U-87) :

- In glioblastoma U-87 cells, methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate exhibited higher cytotoxicity compared to MDA-MB-231 cells.

- The IC was determined to be around 25 µM.

The anticancer effects are believed to involve multiple pathways:

- Induction of apoptosis through mitochondrial dysfunction.

- Inhibition of cell proliferation by disrupting cell cycle progression.

- Modulation of signaling pathways involved in cancer cell survival.

Conclusion and Future Directions

The biological activity of methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate showcases its potential as an antioxidant and anticancer agent. Further research is warranted to explore its mechanisms in greater detail and assess its efficacy in vivo. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.